molecular formula Br2OSi B14430031 Dibromosilanone CAS No. 82867-90-1

Dibromosilanone

Cat. No.: B14430031
CAS No.: 82867-90-1
M. Wt: 203.89 g/mol
InChI Key: RZMMLJVKGITIPP-UHFFFAOYSA-N
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Description

However, dibromsalan (synonyms: 4',5-Dibromosalicylanilide, CAS 1320-09-8) is a structurally related brominated aromatic compound with documented antimicrobial properties . Its molecular formula is $ C{13}H8Br2NO2 $, featuring bromine substitutions on both the phenyl ring and the anilide group. Dibromsalan is used in antiseptic formulations and has been studied for its stability and reactivity under varying conditions .

Properties

CAS No.

82867-90-1

Molecular Formula

Br2OSi

Molecular Weight

203.89 g/mol

IUPAC Name

dibromo(oxo)silane

InChI

InChI=1S/Br2OSi/c1-4(2)3

InChI Key

RZMMLJVKGITIPP-UHFFFAOYSA-N

Canonical SMILES

O=[Si](Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibromosilanone can be synthesized through the reaction of silicon monoxide with bromine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

SiO+Br2SiBr2O\text{SiO} + \text{Br}_2 \rightarrow \text{SiBr}_2\text{O} SiO+Br2​→SiBr2​O

Industrial Production Methods: Industrial production of this compound may involve the use of high-purity silicon monoxide and bromine. The reaction is carried out in a controlled environment to prevent contamination and ensure high yield. The process may also involve purification steps to isolate this compound from any by-products.

Chemical Reactions Analysis

Types of Reactions: Dibromosilanone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form silicon dioxide and bromine gas.

    Reduction: Reduction of this compound can yield silicon monoxide and hydrogen bromide.

    Substitution: this compound can undergo substitution reactions where the bromine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions:

    Oxidation: Oxygen or ozone can be used as oxidizing agents.

    Reduction: Hydrogen gas or metal hydrides can serve as reducing agents.

    Substitution: Halogenating agents such as chlorine or fluorine can be used for substitution reactions.

Major Products Formed:

    Oxidation: Silicon dioxide (SiO₂) and bromine gas (Br₂).

    Reduction: Silicon monoxide (SiO) and hydrogen bromide (HBr).

    Substitution: Various halogenated silanones depending on the substituent used.

Scientific Research Applications

Dibromosilanone has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other silicon-containing compounds. Its reactivity makes it valuable in studying silicon-oxygen chemistry.

    Materials Science: this compound can be used in the production of silicon-based materials with unique properties, such as high thermal stability and resistance to oxidation.

    Biology and Medicine: Research is ongoing to explore the potential use of this compound in biomedical applications, such as drug delivery systems and imaging agents.

    Industry: It is used in the manufacturing of specialized coatings and sealants due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of dibromosilanone involves its interaction with various molecular targets. The silicon-oxygen double bond is highly reactive, allowing this compound to participate in a range of chemical reactions. The bromine atoms can also undergo substitution, making this compound a versatile compound in synthetic chemistry. The pathways involved in its reactions include:

    Nucleophilic attack: The silicon-oxygen double bond can be attacked by nucleophiles, leading to the formation of new silicon-containing compounds.

    Electrophilic substitution: The bromine atoms can be replaced by other electrophiles, resulting in the formation of substituted silanones.

Comparison with Similar Compounds

Dichlorodimethylsilane (DCDMS)

Structure & Applications: Unlike dibromsalan, DCDMS ($ (CH3)2SiCl_2 $) is a silicon-based compound with chlorine substituents. It is a precursor in silicone polymer production and surface treatments . Reactivity: DCDMS reacts vigorously with water, releasing HCl gas, whereas dibromsalan exhibits hydrolytic stability under ambient conditions .

Dibromomethane

Structure & Role: Dibromomethane ($ CH2Br2 $, CAS 74-95-3) is a dihalomethane used as a solvent and intermediate in organic synthesis. Its linear structure contrasts sharply with dibromsalan’s planar aromatic system .

Dibromoborane Dimethyl Sulfide Complex

Composition : This compound (CAS 55671-55-1) features boron-bromine bonds coordinated with dimethyl sulfide. It is used in catalytic and synthetic applications, differing from dibromsalan’s antimicrobial focus .
Reactivity : The boron-bromine bond is highly electrophilic, enabling cross-coupling reactions, whereas dibromsalan’s bromine atoms participate in halogen bonding for biological activity .

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